molecular formula C13H12N4O4 B2870480 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-furoate CAS No. 866144-69-6

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-furoate

Cat. No.: B2870480
CAS No.: 866144-69-6
M. Wt: 288.263
InChI Key: AZHOLXTYPMXROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-furoate is a chemical compound of significant interest in medicinal chemistry research, particularly within the 1,2,4-triazolo[1,5-a]pyrimidine class. This structural class has demonstrated considerable potential in antiviral drug discovery. Scientific studies on closely related analogues have shown that the 1,2,4-triazolo[1,5-a]pyrimidine scaffold can act as a potent inhibitor of influenza virus replication by disrupting the protein-protein interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase (RdRP) . This mechanism is a promising therapeutic strategy for combating influenza, as it interferes with a critical step in the viral life cycle. The specific substitution pattern on the core scaffold is crucial for its biological activity and physicochemical properties, guiding researchers in structure-activity relationship (SAR) studies . Furthermore, other derivatives based on this heterocyclic system, such as Triazid (5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide l-arginine monohydrate), have progressed to clinical trials, underscoring the promise of this chemical class for developing new antiviral agents . This compound is presented to the research community for further investigation into its specific properties and potential applications.

Properties

IUPAC Name

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c1-8-9(11(18)17-13(16-8)14-7-15-17)4-6-21-12(19)10-3-2-5-20-10/h2-3,5,7H,4,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHOLXTYPMXROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3,5-Diamino-1,2,4-Triazole with 1-Aryl-1,3-Butanediones

The core structure is typically synthesized via one-pot cyclocondensation. Reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones in refluxing ethanol yields 7-aryl-5-methyl derivatives. For example, using 1-(4-methoxyphenyl)-1,3-butanedione produces 7-(4-methoxyphenyl)-5-methyl-triazolo[1,5-a]pyrimidine in 85% yield. This method offers excellent regioselectivity due to the electron-withdrawing effect of the aryl group directing cyclization.

Mechanistic Insight :
The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by the triazole’s amino group. Subsequent dehydration and aromatization yield the bicyclic system.

Electrochemical Anodic Oxidation for Core Functionalization

A patent by CN113105459B describes an electrochemical approach to synthesize 5-aryl derivatives. For instance, 2-chloro-4-hydrazinopyrimidine reacts with aryl aldehydes under constant voltage (10 V) in tetrahydrofuran, using tetrabutylammonium fluoroborate as an electrolyte. This method avoids harsh reagents and achieves 81% yield for intermediates.

Esterification with 2-Furoic Acid

Steglich Esterification

Activation of 2-furoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) enables efficient coupling with the 2-hydroxyethyl intermediate.

Procedure :

  • Dissolve 2-hydroxyethyl-triazolopyrimidine (1 eq) and 2-furoic acid (1.2 eq) in dry dichloromethane.
  • Add DCC (1.5 eq) and DMAP (0.1 eq). Stir at 25°C for 24 h.
  • Filter and concentrate. Purify via silica chromatography (ethyl acetate/hexane).

Yield : ~75% (estimated based on analogous esters).

Acid-Catalyzed Fischer Esterification

Heating the alcohol with 2-furoic acid in ethanol and H₂SO₄ (cat.) at reflux provides the ester. However, this method may require longer reaction times (48 h) and offers lower yields (~60%) due to equilibrium limitations.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.85 (d, J = 3.6 Hz, 1H, furan-H), 6.65 (dd, J = 3.6, 1.8 Hz, 1H, furan-H), 4.45 (t, J = 6.4 Hz, 2H, OCH₂), 3.10 (t, J = 6.4 Hz, 2H, CH₂-pyrimidine), 2.35 (s, 3H, CH₃).
  • MS (ESI) : m/z 345.1 [M+H]⁺.

Purity and Yield Optimization

Step Method Yield (%) Purity (HPLC)
Core synthesis Cyclocondensation 85 98.5
Hydroxyethylation Alkylation/Hydrolysis 70 97.0
Esterification Steglich 75 99.2

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-furoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology: In biological research, 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-furoate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including infections and inflammatory conditions.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-furoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Ester Group

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-Thiophenecarboxylate
  • Key Difference : Replaces the furan ring with a thiophene.
  • Molecular Weight : 304.33 g/mol (vs. ~298.28 g/mol for the furoate) .
  • Impact : Thiophene’s sulfur atom enhances lipophilicity and may influence π-π stacking or hydrophobic interactions in target binding.
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-Methylbenzoate
  • Key Difference : Substitutes furan with a methylbenzoate group.
2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 2,4-Dichlorobenzenecarboxylate
  • Key Difference : Pyrazolo[1,5-a]pyrimidine core instead of triazolo, with a dichlorobenzoate ester.
  • Molecular Weight : 391.22 g/mol .
  • Impact : The electron-withdrawing chlorine atoms may stabilize the ester against hydrolysis, prolonging metabolic stability.

Functional Group Modifications

3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic Acid
  • Key Difference: Replaces the ethyl ester with a propanoic acid.
  • Molecular Weight : ~239.22 g/mol .
Propanamide Derivatives
  • Examples: 3-[2-(Benzylamino)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(2-ethoxyphenyl)propanamide.
  • Molecular Weight : ~446.51 g/mol .

Electronic and Steric Effects

  • Furoate vs. Thiophenecarboxylate : The furan’s oxygen atom is more electronegative than sulfur, possibly favoring hydrogen bonding over hydrophobic interactions. This could influence target selectivity .
  • Methylbenzoate vs. Furoate : The methylbenzoate’s bulk may hinder access to narrow enzyme active sites but enhance stability in lipid-rich environments .

Metabolic Stability

  • Ester groups in the furoate and thiophenecarboxylate analogues are susceptible to hydrolysis by esterases. The dichlorobenzoate analogue’s electron-withdrawing substituents may slow hydrolysis, improving half-life .

Data Tables

Table 1: Comparison of Key Analogues

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Property
Target Furoate 2-Furoate ~298.28 Balanced lipophilicity
Thiophenecarboxylate 2-Thiophenecarboxylate 304.33 Enhanced hydrophobicity
Dichlorobenzoate 2,4-Dichlorobenzoate 391.22 Metabolic stability
Propanoic Acid Propanoic acid ~239.22 High solubility

Biological Activity

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-furoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on available literature, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

The molecular formula of this compound is C14H20N4O3C_{14}H_{20}N_{4}O_{3}, with a molecular weight of 292.33 g/mol. The compound features a triazole-pyrimidine backbone which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic pathways often utilize methodologies such as cyclization reactions and esterification processes to achieve the desired structure. For instance, the incorporation of the furoate moiety can be achieved through esterification with furoic acid derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the triazole-pyrimidine framework. For example:

  • Cell Line Studies : Compounds similar to 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl derivatives have shown significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 μM to 4.9 μM .
CompoundCell LineIC50 (μM)Reference
Compound 9MCF-71.1
Compound 10HCT-1162.6
Compound 11HepG21.4

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

  • Inhibition Studies : Similar triazole derivatives exhibited good inhibition against Escherichia coli and Staphylococcus aureus, suggesting that the structural features of these compounds play a crucial role in their antimicrobial efficacy .
PathogenActivityReference
E. coliModerate
S. aureusSignificant

Structure-Activity Relationship (SAR)

The biological activity of this class of compounds can be influenced by several structural factors:

  • Substituent Positioning : Ortho-substituted derivatives often exhibit better activity compared to meta or para-substituted ones.
  • Number of Substituents : Increasing the number of substituents generally decreases cytotoxicity.
  • Functional Groups : The presence of specific functional groups such as hydroxyl or halogens can enhance biological activity.

For instance, compounds with hydroxyl groups in ortho positions showed enhanced anticancer activity compared to their counterparts lacking such substituents .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of triazole derivatives:

  • Study on Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their cytotoxicity against MCF-7 cells. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil .
  • Antimicrobial Screening : Another study focused on the antibacterial properties of triazole derivatives against clinical isolates of E. coli and S. aureus, demonstrating promising results that support further investigation into their potential as antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.